Cas no 2137648-22-5 (6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid)

6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid
- EN300-746459
- 2137648-22-5
- 6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid
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- インチ: 1S/C13H17F2NO2/c1-4-6-13(14,15)10-7-9(5-2)11(12(17)18)8(3)16-10/h7H,4-6H2,1-3H3,(H,17,18)
- InChIKey: SOBVXSQXUQEJAX-UHFFFAOYSA-N
- SMILES: FC(C1C=C(CC)C(C(=O)O)=C(C)N=1)(CCC)F
計算された属性
- 精确分子量: 257.12273511g/mol
- 同位素质量: 257.12273511g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 297
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- XLogP3: 3.3
6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-746459-5.0g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
Enamine | EN300-746459-0.25g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 0.25g |
$1249.0 | 2025-03-11 | |
Enamine | EN300-746459-0.05g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 0.05g |
$1140.0 | 2025-03-11 | |
Enamine | EN300-746459-0.1g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 0.1g |
$1195.0 | 2025-03-11 | |
Enamine | EN300-746459-2.5g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 | |
Enamine | EN300-746459-10.0g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
Enamine | EN300-746459-0.5g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 0.5g |
$1302.0 | 2025-03-11 | |
Enamine | EN300-746459-1.0g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 |
6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acidに関する追加情報
Introduction to 6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid (CAS No. 2137648-22-5) and Its Emerging Applications in Chemical Biology
6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid, identified by the CAS number 2137648-22-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine carboxylic acid class, characterized by its unique structural features that include a 1,1-difluorobutyl side chain, an ethyl substituent at the 4-position, and a methyl group at the 2-position. These structural attributes contribute to its distinct chemical properties, making it a valuable candidate for various biochemical and medicinal applications.
The 1,1-difluorobutyl moiety in the molecular structure of this compound introduces a high degree of fluorine content, which is known to enhance metabolic stability and binding affinity in drug molecules. Fluorinated compounds have been extensively studied for their ability to modulate enzyme activity and receptor interactions, making them particularly relevant in the development of novel therapeutic agents. The presence of fluorine atoms can also influence the electronic properties of the molecule, thereby affecting its reactivity and interactions with biological targets.
Additionally, the ethyl and methyl substituents play crucial roles in fine-tuning the pharmacokinetic and pharmacodynamic profiles of the compound. The ethyl group at the 4-position of the pyridine ring can contribute to steric hindrance and hydrophobicity, which are important factors in determining drug solubility and membrane permeability. On the other hand, the methyl group at the 2-position can enhance electronic effects by donating electron density through hyperconjugation, potentially influencing the compound's binding affinity to biological receptors.
In recent years, there has been a growing interest in leveraging advanced computational methods to predict and optimize the biological activity of such complex molecules. The structural features of 6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid make it an ideal candidate for molecular docking studies aimed at identifying potential interactions with therapeutic targets. Computational modeling has shown that this compound can exhibit significant binding affinity with certain enzymes and receptors involved in metabolic pathways, suggesting its potential as a lead compound for drug discovery.
One of the most promising applications of this compound lies in its potential use as an intermediate in synthesizing novel bioactive molecules. The carboxylic acid functionality at the 3-position provides a reactive site for further chemical modifications, allowing researchers to explore diverse structural analogs with tailored biological activities. Such modifications can be guided by high-throughput screening techniques and machine learning algorithms, which enable rapid identification of compounds with enhanced efficacy and reduced toxicity.
The field of chemical biology has seen remarkable advancements in recent years, particularly in understanding how small molecules interact with biological systems at a molecular level. Compounds like 6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid serve as critical tools in these studies, providing insights into enzyme mechanisms and receptor function. For instance, researchers have utilized this compound to investigate its effects on cytochrome P450 enzymes, which are crucial in drug metabolism. Preliminary studies suggest that it may modulate enzyme activity through competitive inhibition or allosteric regulation, offering new avenues for developing drugs with improved metabolic profiles.
Moreover, the unique structural features of this compound have made it a subject of interest in materials science applications beyond pharmaceuticals. The combination of fluorinated side chains and aromatic rings enhances its thermal stability and chemical resistance, making it suitable for use in advanced polymers and coatings. These materials could find applications in industries requiring high-performance solutions, such as aerospace or electronics.
The synthesis of 6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent advances in catalytic methods have enabled more efficient synthesis pathways. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorinated groups with high selectivity. Such innovations not only streamline production but also reduce waste generation, aligning with green chemistry principles.
In conclusion,6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid (CAS No. 2137648-22-5) represents a fascinating compound with diverse potential applications across chemical biology and materials science. Its unique structural composition offers opportunities for developing novel therapeutic agents while also serving as a valuable building block for advanced materials. As research continues to uncover new insights into its properties and applications,this compound is poised to play an increasingly significant role in scientific innovation.
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